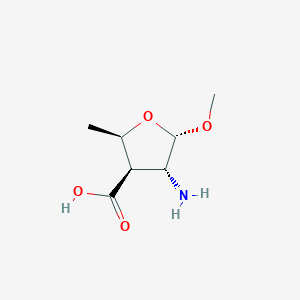
(2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring multiple stereocenters, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyltetrahydrofuran and methoxyamine.
Formation of Intermediates: The initial step involves the formation of an intermediate through the reaction of 2-methyltetrahydrofuran with methoxyamine under acidic conditions.
Chiral Resolution: The intermediate is then subjected to chiral resolution using a suitable chiral agent to obtain the desired stereoisomer.
Amination and Carboxylation: The resolved intermediate undergoes amination and carboxylation reactions to introduce the amino and carboxylic acid functional groups, respectively.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or methoxy positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparaison Avec Des Composés Similaires
- (2R,3R,4R,5S)-4-Amino-5-methyltetrahydrofuran-3-carboxylic acid
- (2R,3R,4R,5S)-4-Amino-5-ethoxy-2-methyltetrahydrofuran-3-carboxylic acid
- (2R,3R,4R,5S)-4-Amino-5-propoxy-2-methyltetrahydrofuran-3-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent at the 5-position (methoxy, ethoxy, propoxy).
- Reactivity: The reactivity may vary based on the nature of the substituent, influencing the compound’s chemical and biological properties.
- Applications: Each compound may have unique applications based on its specific structure and reactivity, making (2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid distinct in its utility.
Propriétés
Formule moléculaire |
C7H13NO4 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-4-amino-5-methoxy-2-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO4/c1-3-4(6(9)10)5(8)7(11-2)12-3/h3-5,7H,8H2,1-2H3,(H,9,10)/t3-,4+,5-,7+/m1/s1 |
Clé InChI |
BBVRQMQCSXHBLA-XGVWYHLMSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@H]([C@H](O1)OC)N)C(=O)O |
SMILES canonique |
CC1C(C(C(O1)OC)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B15207416.png)
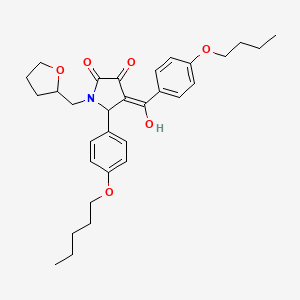
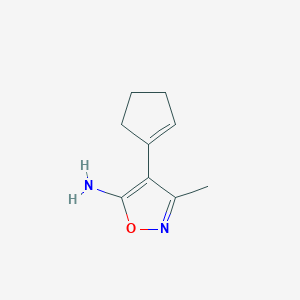
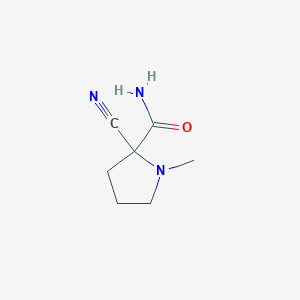
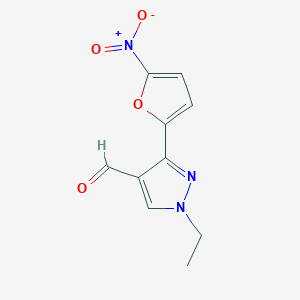
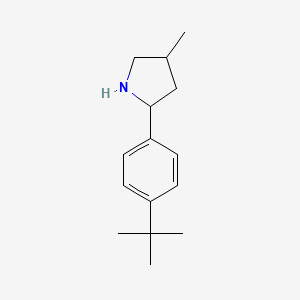

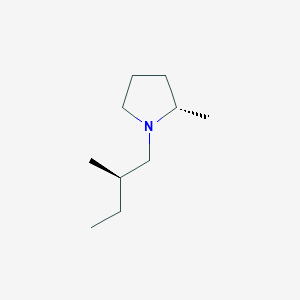
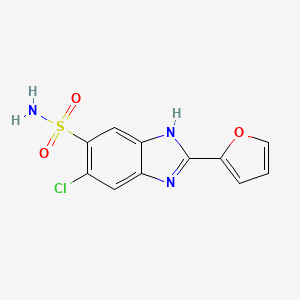
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
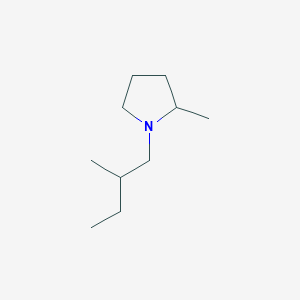

![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
